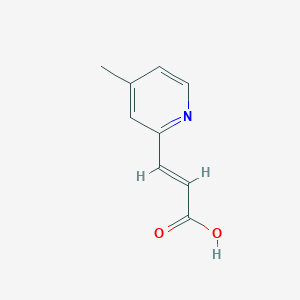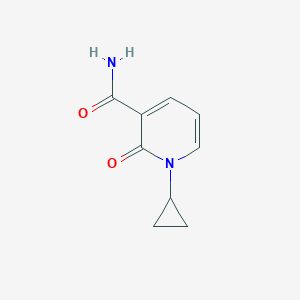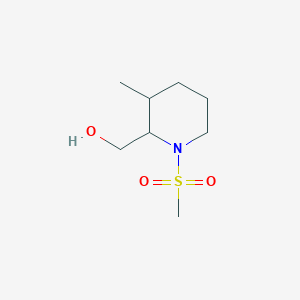
(1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol is a chemical compound characterized by a piperidine ring substituted with a methanesulfonyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, often using methanesulfonyl chloride in the presence of a base like triethylamine.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: (1-Methanesulfonyl-3-methylpiperidin-2-yl)carboxylic acid.
Reduction: 3-Methylpiperidin-2-ylmethanol.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound can be used in the study of enzyme interactions and receptor binding due to its structural features. It may act as a ligand in biochemical assays, helping to elucidate the mechanisms of biological processes.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the development of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-Methylpiperidin-3-yl)methanol: Lacks the methanesulfonyl group, leading to different reactivity and applications.
(1-Methanesulfonyl-4-methylpiperidin-2-yl)methanol: Similar structure but with a different substitution pattern on the piperidine ring.
(1-Methanesulfonyl-3-ethylpiperidin-2-yl)methanol: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness
(1-Methanesulfonyl-3-methylpiperidin-2-yl)methanol is unique due to the specific combination of functional groups on the piperidine ring. The presence of both a methanesulfonyl group and a hydroxymethyl group allows for diverse chemical reactivity and potential applications in various fields. This combination is not commonly found in other similar compounds, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C8H17NO3S |
|---|---|
Peso molecular |
207.29 g/mol |
Nombre IUPAC |
(3-methyl-1-methylsulfonylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO3S/c1-7-4-3-5-9(8(7)6-10)13(2,11)12/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
JACFLUHHMHHDAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1CO)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

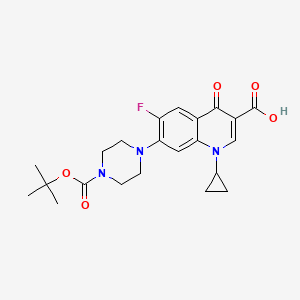

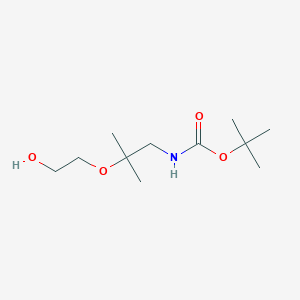

![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)

